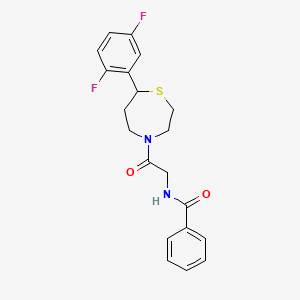

N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

Description

N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is a benzamide derivative featuring a 1,4-thiazepane core substituted with a 2,5-difluorophenyl group. The benzamide moiety is unsubstituted, which contrasts with many bioactive analogs that incorporate halogen or nitro groups .

Properties

IUPAC Name |

N-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O2S/c21-15-6-7-17(22)16(12-15)18-8-9-24(10-11-27-18)19(25)13-23-20(26)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIHGTGUBCNNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide typically involves multiple steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the thiazepane ring.

Attachment of the Benzamide Core: The final step involves the coupling of the thiazepane derivative with a benzoyl chloride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with various biomolecules, potentially serving as a ligand in biochemical assays.

Medicine

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiazepane ring could provide additional binding sites or influence the compound’s overall conformation.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Fluorine Substitution : The 2,5-difluorophenyl group contrasts with 2,4-difluorophenyl in triazole derivatives (), which could alter electronic effects and steric interactions .

- Benzamide Substituents: Unlike thiazolidinones (e.g., compound 7 in ) with nitro or chlorophenyl groups, the target compound’s unsubstituted benzamide may reduce steric hindrance but limit electronic modulation .

Table 2: Activity Profiles of Structural Analogs

Key Observations :

- Antimicrobial Potential: Fluorinated aryl groups (as in the target compound) correlate with enhanced activity in azetidinones and thiazolidinones, likely due to improved membrane penetration .

- QSAR Predictions : The target compound’s structure aligns with QSAR models emphasizing topological parameters (e.g., Kier’s shape index) and electronic descriptors (HOMO energy), which govern antimicrobial activity in analogs .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Fluorine atoms typically reduce metabolic degradation, as seen in sulfentrazone (), suggesting the target compound may exhibit prolonged half-life .

Biological Activity

Structural Characteristics

The compound's structure can be broken down into key components:

- Thiazepane Ring : A saturated six-membered ring containing nitrogen and sulfur, contributing to the compound's biological properties.

- Fluorinated Aromatic Group : The presence of the 2,5-difluorophenyl group may enhance metabolic stability and bioavailability.

- Benzamide Moiety : This functional group is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Biological Activity Overview

While specific studies on N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide are scarce, related compounds have demonstrated significant biological activities:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,4-Thiazepane derivatives | Anticancer, antimicrobial | Interaction with various receptors and enzymes |

| Benzamide derivatives | Anti-inflammatory, antidiabetic | Modulation of cellular pathways involved in stress responses |

Case Studies and Research Findings

- Thiazepane Derivatives in Cancer Therapy : Research has shown that thiazepane derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have been documented to exhibit cytotoxic effects against various cancer cell lines.

- Fluorinated Compounds in Drug Development : The incorporation of fluorine into drug molecules has been linked to improved pharmacokinetic properties. Studies indicate that fluorinated benzamides can enhance binding affinity to target proteins due to increased lipophilicity.

- Benzamide Analog Activity : A study on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs revealed protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. These findings suggest that similar scaffolds could be explored for their ability to mitigate cellular stress responses associated with diseases like diabetes .

The precise mechanism of action for N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide remains to be fully elucidated. However, potential mechanisms include:

- Enzyme Inhibition : Compounds with thiazepane rings have been shown to interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The benzamide moiety may engage with specific receptors involved in inflammatory responses or cellular stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.